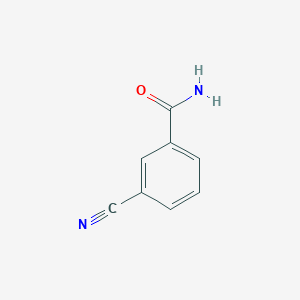

3-Cyanobenzamide

描述

Historical Context and Evolution of Research on 3-Cyanobenzamide and Related Cyanobenzamides

The study of cyanobenzamides is linked to the broader history of research into benzamides and nitriles. An early mention of a related compound, 4-cyanobenzamide (B1359955), dates back to 1912, when it was prepared through the partial hydrolysis of 1,4-dicyanobenzene. bas.bg A significant moment in the history of related compounds was the accidental synthesis of metal-free phthalocyanine (B1677752) in 1907 from molten o-cyanobenzamide. chimia.ch

Research into cyanobenzamides has evolved significantly, with modern synthetic methods offering more efficient and selective routes to these compounds. A notable development is the palladium-catalyzed carbonylative synthesis of N-cyanobenzamides from aryl halides and cyanamide (B42294). researchgate.netdiva-portal.org This method provides a convenient protocol for preparing these compounds in moderate to good yields. diva-portal.org

The hydration of dicyanobenzenes to produce cyanobenzamides has also been a subject of study. For instance, the biotransformation of 1,3-dicyanobenzene (B1664544) to this compound using whole cells of Rhodococcus R312 has been investigated. mdpi.comnih.govresearchgate.netresearchgate.net This biocatalytic approach highlights a shift towards more environmentally benign synthetic methods. nih.gov

Significance of this compound as a Synthetic Intermediate and Precursor

This compound serves as a crucial building block in organic synthesis due to its reactive functional groups. chemimpex.comlookchem.com The presence of the cyano and amide groups allows for a variety of chemical transformations, making it a versatile intermediate for creating more complex molecules. lookchem.comontosight.ai

Key Synthetic Applications of this compound:

| Application Area | Description |

| Pharmaceuticals | A key intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer and anti-inflammatory agents. chemimpex.com |

| Agrochemicals | Used in the development of new agrochemical products. chemimpex.com |

| Heterocyclic Compounds | A precursor for synthesizing various heterocyclic structures, such as tricyclic quinazolinones. proquest.comacs.org |

| Materials Science | Explored in the creation of advanced materials like polymers and coatings. chemimpex.comlookchem.com |

One of the primary applications of this compound is in the synthesis of other valuable chemical entities. For example, it can be synthesized from 3-cyanobenzoic acid. biosynth.com The resulting this compound has been shown to have antimicrobial properties. biosynth.com Furthermore, it is a key intermediate in the synthesis of biologically active molecules, contributing to drug discovery processes. chemimpex.com Its role as a precursor extends to the creation of complex heterocyclic systems, which are important scaffolds in medicinal chemistry. proquest.comacs.org

Current Research Landscape and Emerging Trends in this compound Studies

The current research involving this compound and related compounds is diverse, spanning from the development of novel synthetic methodologies to its application in materials science and biocatalysis.

A significant trend is the focus on "green chemistry" principles. The use of biocatalysts, such as nitrile hydratase from Rhodococcus species, for the selective hydration of dinitriles to cyanobenzamides in aqueous or biphasic systems is a prime example. mdpi.comnih.govresearchgate.netresearchgate.net These methods offer advantages like high selectivity and milder reaction conditions compared to traditional chemical methods. Research has also explored the use of ionic liquids as alternative solvents in these biotransformations to improve reaction efficiency and product recovery. mdpi.comnih.govresearchgate.net

In the realm of synthetic methodology, palladium-catalyzed reactions continue to be an active area of research for the synthesis of N-substituted cyanobenzamides. researchgate.netdiva-portal.orgdiva-portal.org These methods are valued for their ability to construct complex molecules from readily available starting materials. diva-portal.org

Furthermore, the application of cyanobenzamides in materials science is an emerging field. chemimpex.comlookchem.com The unique electronic and structural properties of these molecules make them interesting candidates for the development of novel polymers and functional materials. lookchem.com The chemistry of cyanamides, in general, has seen a surge in interest, with recent advances in their use in cycloaddition reactions, aminocyanation, and as electrophilic cyanide-transfer agents. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVSWFCADWSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187985 | |

| Record name | Benzamide, m-cyano- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3441-01-8 | |

| Record name | 3-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3441-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, m-cyano- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyanobenzamide and Its Analogues

Classical Chemical Synthesis Routes for 3-Cyanobenzamide

Conventional organic synthesis provides several reliable methods for the preparation of this compound. These routes typically involve the functional group transformation of readily available precursors.

A primary and straightforward method for synthesizing this compound is through the amidation of 3-cyanobenzoic acid. ontosight.aibiosynth.comcymitquimica.com This reaction involves the conversion of the carboxylic acid functional group into a primary amide. The process can be achieved by reacting 3-cyanobenzoic acid with ammonia (B1221849). ontosight.ai This transformation is a fundamental reaction in organic synthesis, often utilized for the preparation of various benzamide (B126) derivatives. cymitquimica.com The compound 3-cyanobenzoic acid serves as a key chemical intermediate for this synthesis. biosynth.comcymitquimica.com

Another synthetic strategy involves the direct cyanation of benzamide at the meta-position of the benzene (B151609) ring to produce this compound. ontosight.ai This method falls under the broader category of aromatic cyanation reactions. Such transformations are often accomplished using transition-metal catalysis, for instance, with palladium catalysts. google.com These reactions typically involve the replacement of a halogen atom (like bromine or chlorine) on a substituted benzamide with a cyano group, using a cyanide source such as potassium cyanide or zinc cyanide. google.com The choice of solvent, such as an ether or a nitrile, can be crucial for the success of these palladium-catalyzed cyanations. google.com

The regioselective hydration of one of the two nitrile groups in 1,3-dicyanobenzene (B1664544) is a significant route to this compound. lookchem.comrsc.org This method presents a challenge in chemical synthesis, which is to achieve selective hydration of only one nitrile group while leaving the other intact. The reaction of 1,3-dicyanobenzene can lead to the formation of this compound crystals. lookchem.com This transformation is a key step in both chemical and, more notably, biocatalytic processes. mdpi.comnih.govrsc.org

Cyanation of Benzamide to Yield this compound

Biocatalytic Approaches in this compound Synthesis

Biocatalysis has emerged as a powerful and green alternative for the synthesis of this compound, offering high selectivity and mild reaction conditions.

A well-documented and highly efficient biocatalytic method employs the whole cells of the bacterium Rhodococcus R312. mdpi.comnih.govtandfonline.com This strain possesses a robust nitrile hydratase (NHase) enzyme system that regioselectively catalyzes the hydration of 1,3-dicyanobenzene to yield this compound. tandfonline.commdpi.comnih.gov The use of whole cells is often preferred over the isolated enzyme because the purified nitrile hydratase can exhibit poor stability. tandfonline.comnih.gov In this biotransformation, the nitrile hydratase acts on one of the two nitrile groups of the substrate, while an associated amidase activity in the whole cell can further metabolize the product to 3-cyanobenzoic acid. rsc.orgmdpi.comtandfonline.com

Optimizing the reaction conditions is critical to maximize the yield and productivity of the biocatalytic synthesis of this compound. A significant challenge is the low aqueous solubility of the substrate, 1,3-dicyanobenzene. tandfonline.com To address this, aqueous-organic two-phase bioreactors have been investigated. tandfonline.com

In these systems, a water-immiscible organic solvent or an ionic liquid acts as a reservoir for the substrate, facilitating its continuous transfer into the aqueous phase where the whole-cell biocatalyst resides. mdpi.commdpi.com Toluene (B28343) was identified as a suitable organic solvent, creating a two-phase system that yielded 12 times more amide product compared to a single-phase aqueous system. tandfonline.com

The table below summarizes a comparison of findings for different solvent systems used in the biocatalytic production of this compound.

| Feature | Toluene-Water System | [bmim][PF6]-Water System | Source(s) |

| Substrate | 1,3-Dicyanobenzene | 1,3-Dicyanobenzene | tandfonline.commdpi.com |

| Biocatalyst | Rhodococcus R312 (whole cells) | Rhodococcus R312 (whole cells) | tandfonline.commdpi.com |

| Initial Reaction Rate | Higher | Lower (due to viscosity) | nih.govmdpi.com |

| Overall Yield | High | Slightly higher than toluene system | nih.govmdpi.com |

| Catalyst Stability | Good | Enhanced stability | ucl.ac.uk |

| Downstream Processing | Standard | Easier (reduced cell aggregation) | nih.govmdpi.com |

Biotransformation Kinetics and Mass Transfer Limitations in this compound Production

Application of Ionic Liquids in Biocatalytic Synthesis of this compound

Ionic liquids have emerged as promising "green solvents" and have been successfully applied in the biocatalytic synthesis of this compound. mdpi.comresearchgate.net They can act as a reservoir for the hydrophobic substrate, 1,3-dicyanobenzene, and as an extraction solvent for the product, this compound, thereby reducing substrate and product inhibition.

The use of a biphasic system, typically consisting of an aqueous phase containing the biocatalyst and an immiscible ionic liquid phase, offers several advantages for this compound production. mdpi.com This design helps to overcome the low aqueous solubility of the substrate, 1,3-dicyanobenzene, and can alleviate toxic effects of the substrate on the microorganism. rsc.org

In the pioneering work by Cull et al., a water-[bmim][PF₆] biphasic system was employed for the biotransformation of 1,3-dicyanobenzene using Rhodococcus R312. mdpi.comrsc.orgacs.org The ionic liquid, [bmim][PF₆], replaced the conventional and more toxic organic solvent, toluene. mdpi.comrsc.org The ionic liquid served as a reservoir for the substrate and an extractant for the product. mdpi.com An added benefit of using [bmim][PF₆] was the reduction of cell aggregation at the phase interface, which simplified product recovery and recycling of materials. mdpi.comresearchgate.net

The physicochemical properties of ionic liquids, such as viscosity, hydrophobicity, and the nature of the cation and anion, can significantly impact the activity and stability of the biocatalyst. rsc.org

The higher viscosity of ionic liquids compared to conventional organic solvents can lead to mass transfer limitations, as seen in the slower initial reaction rate for this compound production in [bmim][PF₆] compared to toluene. mdpi.comrsc.org However, the specific activity of the nitrile hydratase from Rhodococcus R312 was found to be higher in the water-ionic liquid system, indicating a favorable interaction between the ionic liquid and the biocatalyst. mdpi.com This suggests that while viscosity is a critical factor for process kinetics, the chemical nature of the ionic liquid can positively influence the enzyme's intrinsic catalytic power. researchgate.netnih.gov Furthermore, studies have shown that lipases, another class of enzymes, exhibit greater thermal stability in ionic liquids like [bmim][PF₆] compared to organic solvents such as octane. acs.org This enhanced stability is a significant advantage for industrial applications.

Table 2: Properties of Ionic Liquids and Their Impact on Biocatalysis

| Ionic Liquid Property | Influence on Biocatalysis | Example in this compound Synthesis | Reference |

|---|---|---|---|

| Viscosity | Affects mass transfer rates, potentially lowering initial reaction rates. | Higher viscosity of [bmim][PF₆] led to a slower initial rate of this compound formation. mdpi.comrsc.org | mdpi.comrsc.org |

| Hydrophobicity | Determines the formation of a stable biphasic system with water, crucial for separating the biocatalyst from the substrate/product phase. | Water-immiscible [bmim][PF₆] forms a biphasic system, acting as a substrate reservoir. |

Biphasic System Design for Enhanced this compound Production and Separation

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the use of environmentally benign solvents and processes. rsc.org Biocatalysis itself is considered a green technology due to its high selectivity and mild reaction conditions. mdpi.comresearchgate.net

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents. rsc.org The application of ionic liquids in this compound synthesis is a prime example of this principle in action. mdpi.com Ionic liquids are considered greener alternatives to many traditional organic solvents due to their negligible vapor pressure, low flammability, and thermal stability. mdpi.comresearchgate.net

The use of a biphasic system with an ionic liquid like [bmim][PF₆] allows for the replacement of hazardous solvents such as toluene. mdpi.comrsc.org This not only reduces the environmental impact but can also improve process safety. While some chemical synthesis routes for cyanobenzamide derivatives may utilize water-free organic solvents, the trend in biocatalysis is towards aqueous systems or aqueous-ionic liquid biphasic systems, which are inherently more environmentally friendly. google.com The development of solvent systems that are both effective for the reaction and benign to the environment is a continuous goal in the green synthesis of this compound.

Atom Economy and Waste Reduction in this compound Synthesis

The synthesis of this compound, primarily through the hydration of 1,3-dicyanobenzene, has been a focal point for the development of green and atom-economical processes. Atom economy is a critical principle of green chemistry, maximizing the incorporation of all materials used in the synthesis into the final product. Traditional methods for nitrile hydration often require harsh acidic or basic conditions, which can lead to the formation of by-products and generate significant chemical waste. frontiersin.org Consequently, research has shifted towards catalytic approaches that offer higher selectivity, milder reaction conditions, and improved sustainability.

Catalytic hydration of nitriles is an inherently atom-economic route to amides, as it involves the addition of a water molecule across the carbon-nitrogen triple bond. lookchem.com Both biocatalytic and chemocatalytic systems have been developed to facilitate this transformation efficiently.

Chemocatalytic Hydration: Transition metal catalysts offer an alternative, highly efficient route. A simple system using Palladium(II) acetate (B1210297) (Pd(OAc)2) with a Scandium(III) (Sc3+) co-catalyst has been shown to dramatically accelerate the hydration of various nitriles, including those with a similar structure, at ambient temperatures. lookchem.com Another approach involves the use of supported gold nanoparticles (Au@PS), which can catalyze the hydration of nitriles in water under microwave irradiation without the need for a base. lookchem.com A novel palladium-arsenic catalytic cycle has also been reported for nitrile hydration, underscoring the continuous development in this area. frontiersin.org These methods represent a significant step forward in reducing waste and energy consumption compared to stoichiometric reagents.

| Catalytic System | Substrate | Key Conditions | Advantage | Source |

|---|---|---|---|---|

| Rhodococcus R312 (Nitrile Hydratase) | 1,3-Dicyanobenzene | Biphasic system (e.g., water-[bmim][PF6]) | Green solvent, high selectivity, mild conditions | mdpi.comresearchgate.net |

| Pd(OAc)2/Sc(III) | Nitriles | Ambient temperature | High acceleration, simple catalyst | lookchem.com |

| Supported Gold Nanoparticles (Au@PS) | Nitriles | Water, microwave irradiation | Base-free conditions, use of water as solvent | lookchem.com |

| Palladium chloride / Arsenic trioxide | Nitriles | Water/DMF, 60-110°C | High-yield conversion | frontiersin.org |

Derivatization Strategies for this compound

This compound serves as a valuable building block for creating more complex molecules through various chemical transformations. chemimpex.com Its structure, featuring a reactive amide group and a versatile cyano group on an aromatic ring, allows for a wide range of derivatization strategies. These modifications are crucial for developing new chemical entities in fields such as medicinal chemistry and materials science. chemimpex.com The primary strategies involve reactions at the amide functional group and the synthesis of structural analogues and isosteres.

Amide Functionalization and Substitution Reactions

The amide group of this compound is a key site for synthetic modification. The nitrogen atom can be functionalized through substitution reactions to introduce a wide variety of structural motifs. These reactions typically involve the condensation of a 3-cyanobenzoic acid derivative with a primary or secondary amine, or the direct alkylation/arylation of the this compound N-H bond.

For instance, N-substituted 3-cyanobenzamides can be prepared via coupling reactions. The synthesis of N-(4-pyridyl)-3-cyanobenzamide demonstrates the introduction of a heterocyclic aromatic ring onto the amide nitrogen. google.com Similarly, complex aniline (B41778) derivatives can be coupled with 3-cyanobenzoic acid in the presence of coupling agents like EDCI and HOBt to produce a range of substituted amides, such as N-(4-methyl-3-nitrophenyl)-3-cyanobenzamide. Another approach is the direct transamidation of primary amides under solvent-free conditions, which has been used to synthesize analogues like N-butyl-4-cyanobenzamide, a positional isomer of the 3-cyano derivative. rsc.org These reactions highlight the versatility of the amide group in creating diverse molecular architectures.

| Derivative Name | Modification Type | Synthetic Approach | Source |

|---|---|---|---|

| N-(4-pyridyl)-3-cyanobenzamide | N-Arylation | Reaction of 3-cyanobenzoyl derivative with 4-aminopyridine | google.com |

| N-(4-methyl-3-nitrophenyl)-3-cyanobenzamide | N-Arylation | Condensation of 3-cyanobenzoic acid with 4-methyl-3-nitroaniline | |

| N-butyl-4-cyanobenzamide | N-Alkylation | Transamidation of 4-cyanobenzamide (B1359955) with butylamine | rsc.org |

Cyanobenzamide Isosteres and Analogues Synthesis

The synthesis of isosteres and analogues of this compound involves replacing the amide or cyano group with other functional groups that have similar physical or chemical properties, or altering the core scaffold. This strategy is widely used in drug discovery to modulate a compound's biological activity, solubility, and metabolic stability.

One example is the synthesis of sulfonamide isosteres, where the amide linkage is replaced by a sulfonamide group. These "inverse amide" analogues can be synthesized from 3-nitrophenylsulfonyl chloride, which, after reaction with an N-methylaniline and subsequent reduction and coupling steps, yields potent and selective enzyme inhibitors. nih.gov

Another common strategy is palladium-catalyzed carbonylative synthesis, which allows for the efficient construction of the N-cyanobenzamide scaffold itself from aryl halides and cyanamide (B42294), using carbon monoxide sources like molybdenum hexacarbonyl (Mo(CO)6) or CO gas. researchgate.netdiva-portal.org This method is adaptable for creating a library of analogues by varying the starting aryl halide. diva-portal.org The this compound structure can also be incorporated into more complex heterocyclic systems. For example, azido-N-cyanobenzamides are used as precursors for the synthesis of N1-H tricyclic guanidines, and N-cyanobenzamide itself has been identified as an intermediate in the formation of 1,3-benzoxazin-4-ones. wisc.edumdpi.com

| Analogue/Isostere Type | Key Structural Change | Synthetic Precursor Example | Source |

|---|---|---|---|

| Sulfonamide Isostere | Amide group replaced by sulfonamide group | 3-Nitrophenylsulfonyl chloride | nih.gov |

| Substituted N-Cyanobenzamides | Varied substitution on the aryl ring | Aryl halides (iodides/bromides) | diva-portal.org |

| Tricyclic Guanidines | Incorporation into a larger heterocyclic system | Azido-N-cyanobenzamides | wisc.edu |

| 1,3-Benzoxazin-4-ones | Cyclization involving the amide and cyano groups | N-Cyanobenzamide (as intermediate) | mdpi.com |

Applications of 3 Cyanobenzamide in Advanced Organic Synthesis

3-Cyanobenzamide as a Versatile Building Block in Complex Molecule Construction

The strategic placement of the cyano and amide functionalities on the aromatic ring makes this compound an ideal scaffold for constructing elaborate molecular architectures. chemimpex.com Its stability and predictable reactivity are highly valued in multistep synthetic sequences. chemimpex.com

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano (-C≡N) group in this compound is susceptible to nucleophilic attack, a characteristic that is extensively exploited in organic synthesis. While the cyano group itself can be a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, it more commonly undergoes transformations to other functional groups. researchgate.netyoutube.com For instance, the hydration of the nitrile to an amide is a synthetically important process for producing fine chemicals and pharmaceutical intermediates. researchgate.net This transformation can be achieved under various conditions, including biocatalysis. researchgate.net

A notable example involves the use of whole-cell biocatalysts, such as Rhodococcus R312, which contain nitrile hydratase. This enzyme catalyzes the hydration of the nitrile group in 1,3-dicyanobenzene (B1664544) to yield this compound. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical methods. researchgate.net

Furthermore, the cyano group can participate in cyclization reactions. For example, o-cyanobenzamide can react with phthalimide (B116566) to form tetrabenzoporphyrin, also known as phthalocyanine (B1677752). mdpi.comresearchgate.net

Coupling Reactions Utilizing the Amide Moiety

The amide moiety (-CONH₂) of this compound provides another reactive handle for synthetic chemists. The nitrogen atom and the carbonyl group of the amide can participate in various coupling reactions, facilitating the extension of the molecular framework.

Palladium-catalyzed cross-coupling reactions are a powerful tool in this context. For instance, this compound can be a precursor in the synthesis of N-acylguanidines through a palladium(0)-catalyzed carbonylative coupling of cyanamide (B42294) and aryl halides, followed by amination. researchgate.net This method allows for the formation of one C-C and two C-N bonds in a sequential one-pot reaction. researchgate.net

The amide group can also be directly coupled with other molecules. For example, amide coupling between 3-cyanobenzoic acid and an amine intermediate is a key step in the synthesis of complex molecules like 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. vulcanchem.com This reaction is often facilitated by coupling agents such as EDCI/HOBt or by converting the carboxylic acid to a more reactive species like an acyl chloride. vulcanchem.com

Intermediate in Pharmaceutical Development

The structural motifs present in this compound are frequently found in a wide array of pharmaceutical agents, making it a key intermediate in drug discovery and development. chemimpex.comlookchem.com Its utility spans various therapeutic areas, including oncology, inflammation, and metabolic disorders.

Precursor for Anti-Cancer Agents

This compound serves as a foundational component in the synthesis of several anti-cancer agents. chemimpex.com Its derivatives have been explored for their potential in photodynamic therapy (PDT) and as inhibitors of key cellular enzymes implicated in cancer progression.

Phthalocyanines, which can be synthesized from o-cyanobenzamide, are potent photosensitizers used in PDT. mdpi.comresearchgate.netresearchgate.net When activated by light, these molecules generate reactive oxygen species that induce cell death in cancerous tissues. mdpi.comresearchgate.net

Furthermore, the benzamide (B126) backbone of this compound is a common feature in various enzyme inhibitors. For instance, it is a component of certain histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer drugs. google.com Specifically, derivatives of this compound have been investigated as selective HDAC3 inhibitors for cancer treatment. google.com

Synthesis of Anti-Inflammatory and Analgesic Drugs

The chemical scaffold of this compound is also integral to the development of anti-inflammatory and analgesic drugs. chemimpex.com The benzamide structure is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.

Research has shown that derivatives of benzimidazole (B57391), which can be synthesized using this compound as a starting material, exhibit significant analgesic and anti-inflammatory properties. rjpbcs.com For example, 2-substituted 3-acetic acid benzimidazole derivatives have demonstrated potent activity in preclinical models of pain and inflammation. rjpbcs.com Additionally, compounds containing a sulfone group, which can be incorporated into structures derived from this compound, have been reported to possess anti-inflammatory and analgesic effects. innovareacademics.in

Role in the Discovery and Synthesis of Sirtuin Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism and aging, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.comaging-us.com this compound has emerged as a valuable scaffold for the design and synthesis of sirtuin inhibitors.

Specifically, derivatives of 3-(benzylsulfonamido)benzamides have been developed as potent and selective inhibitors of SIRT2. nih.gov These compounds are being investigated for their neuroprotective effects, particularly in models of Huntington's disease. nih.gov The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govnih.gov The benzamide portion of these molecules provides a rigid backbone that facilitates key interactions with the target protein. vulcanchem.com

Development of Biologically Active Molecules

The unique chemical architecture of this compound makes it a valuable intermediate in pharmaceutical development and medicinal chemistry for the synthesis of biologically active molecules. chemimpex.comontosight.ai Its structure is a key component in the design of potential drug candidates. lookchem.com

Detailed research findings indicate its integral role in developing several classes of therapeutic agents:

Enzyme Inhibitors: The compound is a cornerstone in synthesizing inhibitors for various enzymes. For instance, it has been used to develop potent and selective inhibitors for sirtuin-2 deacetylase (SIRT2), which have shown protective effects in models of Huntington's disease. nih.gov

Anti-inflammatory and Analgesic Drugs: this compound serves as a key intermediate in the creation of new anti-inflammatory and pain-relieving medications. chemimpex.com

Anticancer Agents: The compound is widely utilized in research focused on developing anti-cancer drugs. chemimpex.com Triazole derivatives incorporating a cyanobenzamide moiety have been investigated for their potential in inhibiting cell proliferation. ontosight.ai

Antimicrobial Agents: Researchers have explored derivatives of this compound for their potential antimicrobial properties. ontosight.ai For example, sulfone derivatives containing the cyanobenzamide structure have been synthesized and evaluated for their fungicidal activity. innovareacademics.in

| Class of Biologically Active Molecule | Therapeutic Target/Application | Reference |

| SIRT2 Inhibitors | Huntington's Disease | nih.gov |

| Anti-inflammatory Agents | Inflammation | chemimpex.com |

| Analgesic Drugs | Pain Management | chemimpex.com |

| Anticancer Agents | Cancer Cell Proliferation | chemimpex.comontosight.ai |

| Antimicrobial Agents | Fungal and Bacterial Infections | ontosight.aiinnovareacademics.in |

Intermediate in Agrochemical Production

This compound is a recognized intermediate in the manufacturing of agrochemicals. chemimpex.comontosight.ai Its chemical properties allow it to be a versatile building block for various active ingredients used in crop protection. While direct examples for this compound are noted, a closely related compound, N-Cyanobenzamide sodium salt, is specified as an intermediate in the synthesis of pesticides and herbicides. vulcanchem.com The use of such intermediates is crucial for producing effective formulations in the agricultural industry. chemimpex.com

Role in Material Science

The application of this compound extends into material science, where its unique chemical properties are leveraged to create advanced materials with specific, enhanced characteristics. chemimpex.comlookchem.com

Synthesis of Polymers and Coatings with Enhanced Performance

This compound is explored in the creation of novel polymers and coatings. chemimpex.comlookchem.com Its incorporation into polymer structures can enhance material performance due to its distinct chemical features. chemimpex.com For instance, related heterocyclic structures like benzoxazin-4-ones, which share synthetic precursors, are utilized in the preparation of functional polymers. mdpi.com

Applications in Dyes, Pigments, and Fluorescent Agents

The compound serves as an intermediate in the production of various colorants. ontosight.aichembk.com The synthesis of certain dyes, pigments, and fluorescent agents relies on the chemical reactivity of the this compound core structure. ontosight.ai Research has shown that derivatives of cyanobenzamide can exhibit notable fluorescent properties. For example, some phthalic acid derivatives with amino and nitrile groups show fluorescence linked to intramolecular charge transfer. bch.ro The development of luminophores forming supramolecular polymers has also utilized cyano-benzamide segments. rsc.org These materials have potential applications in optoelectronic devices. dur.ac.uk

Phthalocyanine Synthesis using Cyanobenzamide Precursors

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust pigments. thieme-connect.dedcu.ie Historically and in current synthesis, an isomer of this compound, ortho-cyanobenzamide, is a key precursor for producing these complex molecules. google.comdergipark.org.tr The synthesis of phthalocyanine was first described by R. P. Linstead, who detailed its preparation from 2-cyanobenzamide. thieme-connect.degrnjournal.us The process typically involves the cyclotetramerization of four molecules of the precursor, often in the presence of a metal salt to form a metal-phthalocyanine complex. dergipark.org.tr

| Precursor Molecule | Role in Phthalocyanine Synthesis | Reference |

| o-Cyanobenzamide | A primary starting material for cyclotetramerization. | google.comdergipark.org.tr |

| Phthalonitrile | A common and efficient precursor for laboratory-scale synthesis. | thieme-connect.dedcu.ie |

| Phthalic Anhydride | An industrially significant precursor, often used with a nitrogen source like urea. | dcu.iegoogle.com |

| Phthalimide | An intermediate in the synthesis from phthalic anhydride. | thieme-connect.degoogle.com |

Biological and Biochemical Research Involving 3 Cyanobenzamide

Studies on Enzyme Interactions and Metabolic Pathways

3-Cyanobenzamide serves as a valuable compound for investigating enzyme interactions and metabolic processes. chemimpex.com A notable area of research involves its production via biotransformation, which provides insights into microbial metabolic pathways. The whole-cell biocatalyst Rhodococcus R312, which possesses nitrile hydratase (NHase) activity, is utilized to convert 1,3-dicyanobenzene (B1664544) into this compound. ucl.ac.ukmdpi.com This enzymatic hydration is a key step in a metabolic pathway that can further lead to the production of 3-cyanobenzoic acid. ucl.ac.uk

Research in this area has also explored optimizing these biotransformation processes. Studies have employed two-phase systems to overcome the poor water solubility of substrates like 1,3-dicyanobenzene. ucl.ac.uk For instance, the use of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) as a non-aqueous phase has been shown to act as a reservoir for the hydrophobic substrate. mdpi.comrsc.org This approach not only improves substrate availability to the microbial cells but also enhances the specific activity of the nitrile hydratase, leading to increased product yields. mdpi.com Such studies are crucial for understanding enzyme function in non-conventional media and for designing efficient biocatalytic processes. ucl.ac.ukrsc.org

Investigation of Biological Activities of this compound Derivatives

The this compound core is a prominent feature in a variety of derivatives synthesized for pharmacological and biochemical evaluation. These derivatives have been investigated for a wide spectrum of biological activities.

For example, compounds incorporating a benzimidazole (B57391) ring attached to the this compound moiety are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Similarly, 3-cyano-N-(2-methylpropyl)benzamide has demonstrated both antibacterial and antifungal activity. smolecule.com Further research has identified this derivative as an inhibitor of protein kinase CK2, an enzyme implicated in cellular signaling pathways related to cancer and neurodegenerative diseases. smolecule.com Other complex derivatives have been designed as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), a target for autoimmune diseases, by inhibiting the production of the pro-inflammatory cytokine IL-17. acs.org Additionally, the this compound scaffold has been incorporated into molecules designed as selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation. nih.gov

Mechanisms of Action for Derivative Compounds

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets, such as enzymes and receptors. ontosight.aismolecule.com The mechanism often involves the this compound portion of the molecule facilitating binding to the target protein. smolecule.com

For benzimidazole derivatives, the proposed mechanism involves the inhibition of kinase enzymes, such as tyrosine kinases, which are critical components of signal transduction pathways that regulate cell division and survival. ontosight.ai In the case of 3-cyano-N-(2-methylpropyl)benzamide, the benzamide (B126) core and the cyano group are believed to be crucial for binding to enzymes or receptors, leading to the modulation of their activity and the subsequent inhibition of metabolic pathways. smolecule.com

Derivatives acting as RORC2 inverse agonists function by binding to the receptor and preventing its interaction with co-activator proteins, such as SRC1-2. This disruption effectively suppresses the transcription of target genes, including the one encoding for the inflammatory cytokine IL-17. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives. These studies systematically modify the chemical structure to understand the contribution of different functional groups to the biological activity.

In the development of RORC2 inverse agonists, SAR studies revealed that methylation of the nitrogen on the indole (B1671886) core of an analogue resulted in a 16-fold increase in potency. acs.org Conversely, replacing the indole scaffold with other heterocyclic systems like pyrrolo[2,3-c]pyridine led to a significant decrease in activity. acs.org

For a series of SIRT2 inhibitors, SAR exploration showed that while the removal of a methyl group from the sulfonamide nitrogen led to a loss of activity, the oxidation of a sulfoxide (B87167) to a sulfone enhanced the compound's potency in both enzymatic and cell-based assays. nih.gov Another study on indazole derivatives found that the position of the cyano group on the benzyl (B1604629) ring was critical; substitution at the ortho-position resulted in potent inhibitory activity, which was diminished when the group was moved to the meta or para positions. nih.gov

Table 1: SAR Findings for this compound Analogues

| Target | Parent Scaffold | Modification | Result on Activity | Reference |

|---|---|---|---|---|

| RORC2 | Indole-based amide | N-methylation of indole | 16-fold increase in potency | acs.org |

| RORC2 | Indole-based amide | Replacement of indole with pyrrolo[2,3-c]pyridine | Significant reduction in potency | acs.org |

| SIRT2 | 3-(Benzylsulfonamido)benzamide | Oxidation of sulfoxide to sulfone | Increased potency | nih.gov |

| sGC | Indazole derivative (YC-1) | ortho-cyano substitution on benzyl ring | Potent inhibition | nih.gov |

In Vitro and Cellular Assays for Biological Evaluation

A diverse array of in vitro and cellular assays is employed to characterize the biological effects of this compound derivatives. These assays provide crucial data on potency, selectivity, mechanism of action, and potential liabilities.

Enzyme Inhibition Assays: Biochemical assays are standard for quantifying a compound's inhibitory effect on a purified enzyme. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was used to determine the IC₅₀ values of derivatives against RORC2. acs.org For sirtuin inhibitors, fluorescent biochemical assays are used to screen compounds and determine their potency and selectivity against SIRT1, SIRT2, and SIRT3. nih.gov

Cellular Assays: To confirm that a compound is active in a more biologically relevant environment, cellular assays are performed. The ability of RORC2 inverse agonists to inhibit IL-17 production was confirmed in cultured human primary Th17 cells. acs.org For SIRT2 inhibitors, an α-tubulin acetylation assay in a rat embryonic striatal cell line served as a measure of target engagement within the cell. nih.gov

Antiproliferative and Cytotoxicity Assays: When assessing potential anticancer agents, antiproliferative assays are essential. The effect of this compound derivatives on the growth of cancer cell lines, such as the human melanoma A375 line, has been evaluated using reagents like the Cell Counting Kit-8 to determine IC₅₀ values.

Genotoxicity Assays: A battery of tests is used to assess the potential of a compound to cause genetic damage. These include the bacterial reverse mutation (Ames) test, in vitro mammalian cell gene mutation assays using cell lines like mouse lymphoma cells, and chromosomal aberration tests in cultured human lymphocytes. who.int

Receptor Binding Assays: Competitive binding experiments are conducted to determine if a compound interacts directly with a specific receptor. Such assays have been used to evaluate whether certain derivatives bind to steroid hormone receptors, such as the estrogen and androgen receptors. who.int

Table 2: Examples of Assays Used for Evaluating this compound Derivatives

| Assay Type | Purpose | Example Target/System | Measured Endpoint | Reference |

|---|---|---|---|---|

| Biochemical Assay | Determine enzyme inhibition potency | RORC2 | IC₅₀ (TR-FRET) | acs.org |

| Biochemical Assay | Determine enzyme inhibition potency & selectivity | SIRT1, SIRT2, SIRT3 | IC₅₀ (Fluorescent deacetylation) | nih.gov |

| Cellular Assay | Confirm biological activity in cells | Human Th17 Cells | IL-17 production | acs.org |

| Cellular Assay | Confirm target engagement in cells | Rat Striatal Cells (ST14A) | α-Tubulin acetylation | nih.gov |

| Antiproliferative Assay | Evaluate anticancer activity | Human Melanoma Cells (A375) | Cell viability (IC₅₀) |

Computational Studies on 3 Cyanobenzamide

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are cornerstones of modern computational chemistry, used to model the electronic structure and energy of molecules. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. jaist.ac.jp DFT, a common and effective method, approximates the complex many-electron system to simplify calculations, providing a balance between accuracy and computational cost. jaist.ac.jpbas.bg These methods have been applied to understand the fundamental characteristics of 3-Cyanobenzamide and related molecules.

Computational studies have revealed that the this compound molecule is not perfectly planar. researchgate.net Full orbital optimization calculations indicate that the amide group is rotated out of the plane of the phenyl ring. researchgate.net This rotation, calculated to be 22.46°, is a result of balancing steric and electronic effects within the molecule. researchgate.net This computed conformation is very similar to the geometry observed in the crystalline state, where the rotation angle is 21.8(1)°. researchgate.net

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Description | Calculated Value |

| Amide Rotation Angle | Torsion angle between the amide group and the phenyl ring | 22.46° researchgate.net |

DFT calculations are widely used to predict the infrared (IR) and Raman vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. bas.bg These predicted spectra can then be compared with experimental results to aid in the assignment of spectral bands.

For related molecules like 4-cyanobenzamide (B1359955), DFT calculations using the B3LYP functional with a 6-31++G** basis set have shown good agreement with experimental IR spectra. bas.bg Key vibrational modes of interest for this compound include:

C≡N stretch: The cyano group has a characteristic strong stretching vibration. In 4-cyanobenzamide, this is observed experimentally and computationally around 2230 cm⁻¹. bas.bgresearchgate.net

C=O stretch: The carbonyl group of the amide produces a very strong absorption band. bas.bg

N-H stretches: The amide N-H bonds give rise to symmetric and asymmetric stretching vibrations.

C-N stretch: The stretching of the carbon-nitrogen single bond in the amide group is also a key identifier. bas.bg

Computational analysis of the azanion of 4-cyanobenzamide (formed by deprotonation) showed that the C=O and C-N vibrational modes become strongly delocalized, a change that is accurately predicted by DFT calculations. bas.bg Similar computational approaches for this compound would provide a detailed map of its vibrational landscape.

Table 2: Key Vibrational Frequencies for Cyanobenzamide Structures (Illustrative from 4-Cyanobenzamide Studies)

| Vibrational Mode | Functional/Basis Set | Predicted Frequency (cm⁻¹) |

| ν(C≡N) | B3LYP/6-31++G | ~2230 |

| ν(C=O) | B3LYP/6-31++G | ~1704 |

| ν(C-N) | B3LYP/6-31++G** | ~1385 |

Note: Values are based on studies of the closely related 4-cyanobenzamide and serve as a reference. bas.bg

Conformational analysis of this compound focuses primarily on the rotation of the amide group around the Car–Csp2 bond. researchgate.net The potential energy surface (PES) for this rotation reveals the energy barriers between different conformations. Calculations have identified four rotational barriers as the amide group is rotated through 360°. researchgate.net The highest energy barrier, calculated at 48.84 kJ/mol, represents the transition state where the amide group is likely coplanar with the phenyl ring, maximizing steric hindrance. researchgate.net

Tautomerism, the equilibrium between structural isomers that can be interconverted by proton migration, is another area explored by computational methods. researchgate.net While amide-imidol tautomerism is possible for this compound, the amide form is overwhelmingly more stable. More complex tautomeric equilibria have been studied in related heterocyclic systems containing benzamide (B126) moieties. acs.orgnih.gov For instance, in a 2,5-substituted azabenzimidazole, DFT (B3LYP/6-31G*) calculations were used to determine the relative energies of three possible tautomers, identifying the most stable form for subsequent molecular docking studies. acs.orgnih.gov This highlights the crucial role of computational analysis in identifying the biologically relevant isomer. acs.orgnih.gov

Vibrational Frequency Analysis (IR and Raman)

Investigation of Deprotonation and Protonation Energies

Computational chemistry is a valuable tool for predicting the acidity and basicity of different sites within a molecule by calculating deprotonation and protonation energies. nih.gov The proton affinity (PA) helps to identify the most likely site for protonation (the most basic site), while the deprotonation energy (DP) indicates the most acidic site. nih.gov

For polyfunctional molecules, these calculations are essential for understanding their behavior in different chemical environments. nih.gov Studies on related molecules provide insight into what can be expected for this compound. For cyanoform, calculations at the B3LYP/6-311++G** and MP2/6-311++G** levels of theory were used to determine these energies. nih.gov Similarly, for 4-cyanobenzamide, the conversion to its azanion via deprotonation of the amide N-H group has been studied computationally, estimating its pKa in DMSO to be around 14.2. bas.bg These calculations typically involve optimizing the geometry of the neutral molecule, the protonated cation, and the deprotonated anion, then comparing their total energies. nih.gov The nitrogen and oxygen atoms of the amide group and the nitrogen of the cyano group are the primary sites for protonation in this compound.

Table 3: Calculated Deprotonation and Protonation Energies for Related Compounds

| Compound/Process | Method | Energy (kcal/mol) | Phase |

| Cyanoform (CH Deprotonation) | MP2/6-311++G | 303.7 | Gas nih.gov |

| Cyanoform (CH Deprotonation) | MP2/6-311++G | 272.0 | Solution nih.gov |

| Cyanoform Tautomerization Barrier | MP2/6-311++G** | 77.5 | Gas nih.govresearchgate.net |

Note: This table illustrates the types of energy calculations performed on related cyano-containing compounds.

Molecular Docking and Simulation Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). acs.org These simulations are critical in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. chemimpex.com

While specific docking studies for this compound itself are not widely published, research on structurally similar compounds demonstrates the methodology. For example, derivatives of N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide have been docked into biological targets. In such studies, the first step is often a conformational analysis using methods like DFT to determine the ligand's lowest energy shape. acs.orgnih.gov The ligand is then placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity.

In one study of a benzimidazole-based DNA binding agent, docking simulations predicted that the molecule fits into the minor groove of DNA. nih.gov The model revealed specific hydrogen bonding interactions between the ligand's amidinium and azabenzimidazole groups and the DNA base pairs, providing a structural hypothesis for its binding affinity. nih.gov Similar molecular docking and simulation studies could be applied to this compound to explore its potential interactions with a wide range of biological targets, such as enzymes or receptors. researchgate.net

Analytical and Spectroscopic Research Methodologies Applied to 3 Cyanobenzamide

Application in Chromatographic Methods for Detection and Quantification

Chromatographic techniques are essential for separating 3-cyanobenzamide from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of this compound. In one documented method, a reverse-phase HPLC system was utilized to separate and quantify this compound, along with its precursor 1,3-dicyanobenzene (B1664544) and its potential byproduct, 3-cyanobenzoic acid. ucl.ac.uk This separation was achieved using a Zorbax Rx-C8 column with a mobile phase consisting of a 1:1 (v/v) mixture of acetonitrile (B52724) and phosphorylated water. ucl.ac.uk The purity of synthesized compounds related to this compound has also been verified using a C18 column with an isocratic elution of acetonitrile and water, with UV detection at 220 and 305 nm. nih.gov These methods demonstrate the capability of HPLC to effectively resolve and quantify this compound in various sample matrices.

Gas Chromatography (GC): Gas chromatography is another powerful tool for the analysis of this compound and related compounds. It has been used to monitor the purity of isophthalonitrile, a related dinitrile, and to detect by-products such as this compound and 3-cyanobenzoic acid. epo.org In some applications, GC is coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and the other components in the sample mixture. For instance, GC has been effectively used in the analysis of biotransformation processes involving nitriles, where this compound is an intermediate. rsc.org

Interactive Table: Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | Zorbax Rx-C8 (4.6 mm x 25 cm, 5 µm) | 1:1 (v/v) Acetonitrile/Phosphorylated Water | UV | Quantification in biotransformation | ucl.ac.uk |

| HPLC | Vydac C18 (4.6 x 150 mm, 5 µm) | 60:40 Acetonitrile/Water (isocratic) | UV (220 & 305 nm) | Purity analysis of related compounds | nih.gov |

| GC | Not specified | Not specified | Not specified | Purity analysis and by-product detection | epo.org |

| GC-MS | DB-WAX capillary column | Not specified | Mass Spectrometry | Identification and analysis | nih.govamazonaws.com |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key structural features: the cyano group (C≡N) and the amide group (-CONH₂). amazonaws.combas.bg

The nitrile (C≡N) stretching vibration typically appears as a sharp band of medium intensity in the region of 2260-2200 cm⁻¹. libretexts.org For this compound, this peak confirms the presence of the cyano substituent on the benzene (B151609) ring.

The primary amide group gives rise to several distinct bands:

N-H Stretching: Two bands are typically observed in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A very strong absorption due to the carbonyl stretch is a prominent feature, usually found between 1680 and 1630 cm⁻¹.

N-H Bending (Amide II band): This band appears around 1640-1590 cm⁻¹.

C-N Stretching: A band in the 1400 cm⁻¹ region is attributed to the stretching of the carbon-nitrogen bond. bas.bg

A comparison of experimental and computationally derived IR data provides a comprehensive understanding of the vibrational modes of the molecule. bas.bg

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | 2260-2200 | ~2230 | amazonaws.comlibretexts.org |

| Amide (N-H) | Asymmetric & Symmetric Stretching | 3400-3100 | ~3341 | amazonaws.com |

| Amide (C=O) | Stretching (Amide I) | 1680-1630 | ~1635 | amazonaws.com |

| Amide (N-H) | Bending (Amide II) | 1640-1590 | ~1542 | amazonaws.com |

| Amide (C-N) | Stretching | ~1400 | ~1394 | amazonaws.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. weebly.comwiley.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons and the amide protons. The aromatic protons on the benzene ring typically appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to their different chemical environments and spin-spin coupling interactions. The two protons of the amide group (-CONH₂) are often observed as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the cyano carbon, and the six carbons of the aromatic ring. The carbonyl carbon signal is typically found in the range of δ 165-175 ppm. The carbon of the cyano group appears in the δ 110-125 ppm region. The aromatic carbons resonate between δ 120-140 ppm, with the carbon attached to the cyano group and the carbon attached to the amide group showing distinct chemical shifts from the other four aromatic carbons.

Published spectral data for related benzamide (B126) structures provide a basis for the expected chemical shifts in this compound. rsc.orgrsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic Protons | 7.5 - 8.5 | Multiplet |

| ¹H | Amide Protons (-CONH₂) | Variable (Broad) | Singlet |

| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 | Singlet |

| ¹³C | Aromatic Carbons | 120 - 140 | Multiple Singlets |

| ¹³C | Cyano Carbon (C≡N) | 110 - 125 | Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.15 g/mol ). nih.gov The exact mass can be determined with high-resolution mass spectrometry (HRMS).

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for aromatic amides include the loss of the amide group or parts of it. For this compound, potential fragmentation could involve:

Loss of the amino group (•NH₂) to give a fragment at m/z 130.

Loss of the entire amide group (•CONH₂) to yield a cyanophenyl cation at m/z 102.

Cleavage of the cyano group, though less common, could also occur.

The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), helps to confirm the structure of the molecule. researchgate.net Electrospray ionization (ESI) is a soft ionization technique often used for such analyses. nih.govrsc.org

Interactive Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value (m/z) | Description |

| Molecular Ion (M⁺) | 146 | Corresponds to the molecular weight of C₈H₆N₂O |

| Fragment Ion | 130 | Loss of •NH₂ |

| Fragment Ion | 102 | Loss of •CONH₂ |

Catalytic Reactions Involving 3 Cyanobenzamide

Role of 3-Cyanobenzamide in Catalytic Cycles

This compound primarily functions as a substrate or intermediate in various catalytic cycles, rather than as a catalyst itself. Its reactivity is harnessed in processes that aim to construct complex molecular architectures, particularly in the synthesis of pharmaceuticals and fine chemicals. chemimpex.com

One notable example involves the use of this compound in biocatalytic processes. In a biphasic system utilizing the nitrile hydratase from Rhodococcus R312, 1,3-dicyanobenzene (B1664544) is converted to this compound. researchgate.netrsc.orgmdpi.com In this cycle, the ionic liquid acts as a reservoir for the substrate and the product, which can reduce substrate and product inhibition that is often observed in aqueous solutions, thereby enhancing the catalyst's productivity.

In the realm of organometallic chemistry, N-cyanobenzamide intermediates, including the 3-cyano isomer, are formed through palladium-catalyzed carbonylative couplings of aryl halides and cyanamide (B42294). diva-portal.org These intermediates are pivotal as they provide a foundation for subsequent chemical transformations, such as cyclization reactions to produce heterocyclic compounds like 2-aminoquinazolinones and benzoxazinones. diva-portal.org

Furthermore, in electrocatalytic systems, this compound can be a precursor to other functional molecules. For instance, N-allyl-3-cyanobenzamide has been synthesized in a process mediated by electrochemically generated hypervalent iodine species, demonstrating the role of the this compound scaffold in catalytic oxidative transformations. acs.org

Investigation of Catalytic Efficiency and Selectivity

The efficiency and selectivity of catalytic reactions involving this compound are critical parameters that researchers have extensively investigated. These investigations often focus on optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

The selectivity of these reactions is also a major focus. For example, the nitrile hydratase from Rhodococcus R312 selectively hydrates one of the two nitrile groups of 1,3-dicyanobenzene to an amide, yielding this compound. researchgate.netmdpi.com Further hydrolysis to 3-cyanobenzoic acid can also occur, and controlling the reaction time and conditions is crucial to selectively obtain the desired amide. rsc.orgresearchgate.netucl.ac.uk

In metal-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions significantly influences both efficiency and selectivity. For instance, in the palladium-catalyzed synthesis of N-cyanobenzamides, the careful selection of the palladium source and reaction parameters is essential for achieving high yields. diva-portal.org Similarly, in the iridium and copper(I) bis-metal sequential catalysis for the reductive alkynylation of tertiary amides, the presence of a cyano group on the benzamide (B126), as in o-cyanobenzamide, was well-tolerated, demonstrating the chemoselectivity of the catalytic system. rsc.org

The following table summarizes the findings of a study on the biocatalytic hydration of 1,3-dicyanobenzene in different solvent systems:

| Solvent System | Initial Rate of this compound Production | Biocatalyst Stability | Key Findings |

| Water-Toluene | Higher initial rate | Lower stability, toluene (B28343) is damaging to cells | Toluene acts as a reservoir for the substrate, but its toxicity is a drawback. ucl.ac.uk |

| Water-[bmim][PF6] | Slower initial rate due to viscosity | Higher stability, less damaging to cells | The ionic liquid enhances catalyst productivity by reducing inhibition and can be recycled. researchgate.net |

Metal-Catalyzed Transformations Utilizing this compound

This compound serves as a valuable substrate in a variety of metal-catalyzed transformations, enabling the synthesis of a diverse range of organic molecules. These reactions often involve the activation of the cyano group or other parts of the molecule by a metal catalyst.

Palladium catalysis has been instrumental in reactions involving N-cyanobenzamide intermediates. For example, palladium(0)-catalyzed carbonylative multicomponent reactions have been developed for the synthesis of various heterocyclic structures. diva-portal.org In these processes, an aryl halide is coupled with cyanamide and carbon monoxide (or a CO source) to form an N-cyanobenzamide, which can then undergo further intramolecular reactions. diva-portal.org

Rhodium and nickel complexes have also been employed in catalytic cycles involving benzamide derivatives. While not specific to the 3-cyano isomer in the provided sources, plausible catalytic cycles for the reaction of benzamides with alkynes have been proposed. clockss.org These cycles typically involve the coordination of the amide to the metal center, followed by C-H activation or other transformations.

Iridium and copper co-catalysis has been successfully applied in the chemoselective reductive alkynylation of tertiary amides. rsc.org In this system, an amide bearing a cyano group, such as o-cyanobenzamide, can be selectively reduced and coupled with a terminal alkyne to afford the corresponding propargylic amine in good yield. rsc.org This demonstrates the compatibility of the cyano group with this dual catalytic system.

The following table provides examples of metal-catalyzed transformations where this compound or its derivatives are utilized:

| Metal Catalyst | Reaction Type | Reactants | Product |

| Palladium(0) | Carbonylative Coupling/Cyclization | ortho-Iodoanilines, Cyanamide, CO source | 2-Aminoquinazolinones diva-portal.org |

| Palladium(0) | Carbonylative Coupling/Cyclization | ortho-Halophenols, Cyanamide, CO source | Benzoxazinones diva-portal.org |

| Iridium/Copper(I) | Reductive Alkynylation | o-Cyanobenzamide, Terminal Alkyne, Silane | Propargylic Amine rsc.org |

These examples underscore the importance of this compound and its isomers as versatile building blocks in modern metal-catalyzed organic synthesis, providing pathways to complex and valuable molecules.

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways for 3-Cyanobenzamide

The synthesis of this compound and its derivatives is a dynamic area of research, with a continuous drive towards more efficient, environmentally friendly, and versatile methods. Traditional synthetic routes, such as the reaction of 3-cyanobenzoic acid with ammonia (B1221849) or the cyanation of benzamide (B126), are well-established. ontosight.aicymitquimica.com However, current research is focused on overcoming the limitations of these methods, such as harsh reaction conditions and the use of hazardous reagents.

A promising future direction lies in the application of biocatalysis and green chemistry principles. For instance, the use of whole-cell biocatalysts, such as Rhodococcus R312, which contains nitrile hydratase, has been shown to effectively hydrate (B1144303) 1,3-dicyanobenzene (B1664544) to produce this compound. mdpi.comnih.gov This enzymatic approach offers high selectivity and operates under mild conditions, presenting a greener alternative to conventional chemical methods. mdpi.comresearchgate.net Research in this area is expected to focus on optimizing reaction conditions, exploring new microbial sources for nitrile hydratase, and immobilizing enzymes to enhance stability and reusability. nih.govresearchgate.net

Microwave-assisted synthesis is another rapidly evolving area that holds significant potential for the preparation of this compound derivatives. lookchem.com This technique can dramatically reduce reaction times, improve yields, and allow for the use of more environmentally benign solvents like water. lookchem.com Future research will likely explore the expansion of microwave-assisted coupling reactions between substituted benzoic acids and amines to generate a diverse library of this compound analogs. lookchem.com

Furthermore, the development of novel catalytic systems is crucial for advancing the synthesis of this compound. This includes the exploration of new metal catalysts for cross-coupling reactions and the design of organocatalysts that can facilitate the construction of the this compound scaffold with high efficiency and stereoselectivity. researchgate.net

Table 1: Emerging Synthetic Methodologies for this compound

| Synthetic Approach | Key Features | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes like nitrile hydratase. mdpi.comnih.gov | High selectivity, mild reaction conditions, environmentally friendly. | Optimization, discovery of new enzymes, enzyme immobilization. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, use of green solvents. lookchem.com | Reduced reaction times, improved yields, operational simplicity. lookchem.com | Expansion of substrate scope, development of new protocols. lookchem.com |

| Advanced Catalysis | Novel metal and organocatalysts. researchgate.net | High efficiency, stereoselectivity, broader functional group tolerance. | Catalyst design, mechanistic studies, application in complex syntheses. researchgate.net |

Exploration of New Biological Targets for this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a wide range of biologically active molecules. chemimpex.comontosight.ai While its derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties, the exploration of new biological targets remains a vibrant and promising area of research. chemimpex.comontosight.ai

One of the most significant future directions is the development of this compound derivatives as inhibitors of novel enzyme targets. For example, research has shown that derivatives incorporating a benzimidazole (B57391) moiety can exhibit potent inhibitory activity against kinases, which are critical in cell signaling pathways implicated in cancer. ontosight.ai The structural versatility of this compound allows for the systematic modification of its derivatives to optimize binding affinity and selectivity for specific kinase isoforms. ontosight.ai

Furthermore, the antimicrobial potential of this compound analogs is an area of growing interest. With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial agents. Studies on cystobactamids, which contain a cyanobenzamide moiety, have demonstrated their potent antibacterial activity through the inhibition of DNA gyrase. rsc.org Future research will likely focus on synthesizing and screening libraries of this compound derivatives against a broad spectrum of bacterial and fungal pathogens to identify new lead compounds. rsc.org

The investigation of this compound derivatives as modulators of sirtuins, a class of proteins involved in cellular regulation, also presents a compelling research avenue. nih.gov Inhibitors of SIRT2, for instance, have shown neuroprotective effects in models of Huntington's disease. nih.gov The design and synthesis of novel this compound-based SIRT2 inhibitors with improved potency and pharmacological properties could lead to new therapeutic strategies for neurodegenerative disorders. nih.gov

Table 2: Potential New Biological Targets for this compound Derivatives

| Biological Target Class | Example Target | Therapeutic Potential | Research Focus |

|---|---|---|---|

| Kinases | Tyrosine kinases, Casein Kinase 1 delta (CK1δ) ontosight.ai | Cancer, inflammatory diseases ontosight.ai | Design of selective inhibitors, structure-activity relationship (SAR) studies. ontosight.ai |

| Bacterial Enzymes | DNA gyrase rsc.org | Infectious diseases rsc.org | Synthesis of novel antibacterial agents, mechanism of action studies. rsc.org |

| Sirtuins | SIRT2 nih.gov | Neurodegenerative diseases nih.gov | Development of potent and selective inhibitors, in vivo efficacy studies. nih.gov |

| Other Enzymes | Cysteine proteases, protein phosphatases innovareacademics.in | Various diseases | Screening of derivative libraries, target identification and validation. innovareacademics.in |

Advanced Applications in Smart Materials and Nanotechnology

The unique chemical properties of this compound, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive building block for the creation of advanced materials. chemimpex.comlookchem.com Future research in this area is poised to unlock novel applications in smart materials and nanotechnology.

One exciting prospect is the use of this compound in the development of "smart" polymers and coatings. chemimpex.com These materials can respond to external stimuli such as light, heat, or pH, leading to changes in their properties. The incorporation of this compound moieties into polymer chains could impart specific recognition capabilities or alter the material's mechanical or optical properties in a controlled manner.

In the realm of nanotechnology, this compound and its derivatives are being explored for their potential in creating self-assembling nanostructures. google.com The directional nature of the interactions involving the cyano and amide groups can be harnessed to guide the formation of well-defined nanoscale architectures, such as nanotubes, nanowires, and films. google.com These nanostructures could find applications in areas like organic electronics, sensing, and drug delivery.

The development of phthalocyanine-based materials, which can be synthesized from precursors like o-cyanobenzamide, also opens up avenues for advanced applications. rsc.orgmdpi.com These macrocyclic compounds have interesting optoelectronic properties and are being investigated for use in optical data storage, solar cells, and as photosensitizers in photodynamic therapy. dur.ac.ukjchemrev.com

Interdisciplinary Research Integrating this compound Chemistry

The future of this compound research will be increasingly characterized by interdisciplinary collaborations that bridge the gap between chemistry, biology, and materials science. This integrated approach is essential for tackling complex scientific challenges and translating fundamental discoveries into practical applications.

A key area for interdisciplinary research is the development of theranostic agents based on this compound derivatives. Theranostics combines therapeutic and diagnostic capabilities into a single agent. For example, a this compound-based drug could be functionalized with an imaging agent to allow for the real-time monitoring of its biodistribution and target engagement. This would require close collaboration between synthetic chemists, pharmacologists, and imaging specialists.

Another promising interdisciplinary frontier is the use of this compound in chemical biology to develop molecular probes for studying biological processes. By attaching fluorescent tags or other reporter groups to this compound derivatives, researchers can create tools to visualize and quantify the activity of specific enzymes or receptors in living cells. This requires a deep understanding of both organic synthesis and cell biology.

The interface between this compound chemistry and materials science will also continue to be a fertile ground for innovation. For instance, the development of biocompatible and biodegradable polymers incorporating this compound could lead to new materials for tissue engineering and regenerative medicine. This would necessitate a collaborative effort between polymer chemists, materials scientists, and biomedical engineers.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Cyanobenzamide to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example, electrochemical reduction of nitrobenzamide derivatives in aprotic solvents like DMF can yield this compound, but impurities may arise from side reactions. Employing column chromatography or recrystallization, coupled with analytical validation via HPLC and , ensures purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., nitro precursors, reducing agents) can improve yields .